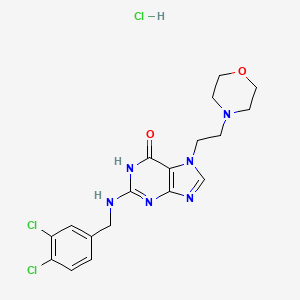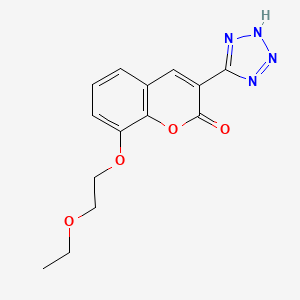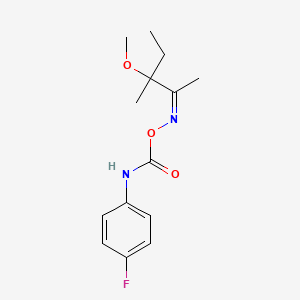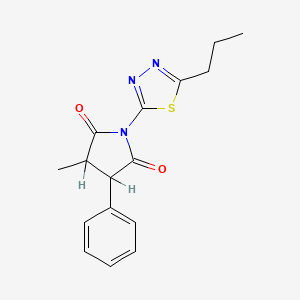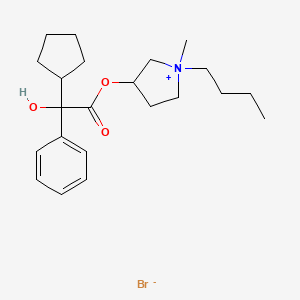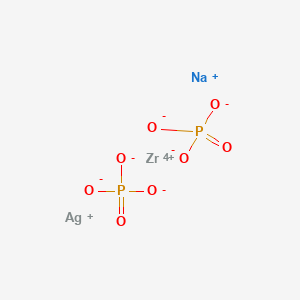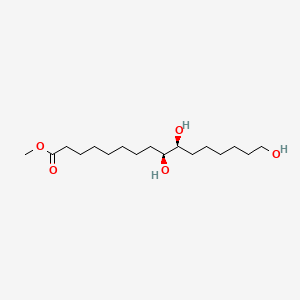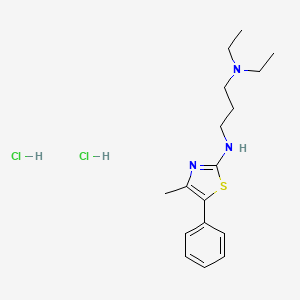
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- is a complex organic compound with a unique structure that combines elements of phosphonic acid and purine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- typically involves multiple steps, starting with the preparation of trans-4-aminocyclohexanol. This intermediate is synthesized through the hydrogenation of p-acetamidophenol in an aqueous or alcoholic solution, followed by fractional crystallization and hydrolysis . The subsequent steps involve the coupling of trans-4-aminocyclohexanol with other intermediates to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids.
科学的研究の応用
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are effective.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- can be compared with other similar compounds, such as:
trans-4-Aminocyclohexanol: An intermediate in the synthesis of the target compound, known for its use in organic synthesis and drug development.
trans-4-Aminocyclohexyl acetic acid: Another related compound with applications in pharmaceutical synthesis.
特性
CAS番号 |
344585-41-7 |
|---|---|
分子式 |
C20H29N7O5P2 |
分子量 |
509.4 g/mol |
IUPAC名 |
[[4-[[2-[(4-aminocyclohexyl)amino]-9-ethylpurin-6-yl]amino]phenyl]-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C20H29N7O5P2/c1-2-27-11-22-17-18(25-20(26-19(17)27)24-15-5-3-13(21)4-6-15)23-14-7-9-16(10-8-14)33(28,29)12-34(30,31)32/h7-11,13,15H,2-6,12,21H2,1H3,(H,28,29)(H2,30,31,32)(H2,23,24,25,26) |
InChIキー |
LIEBLMORCZMNPX-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N)NC4=CC=C(C=C4)P(=O)(CP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


